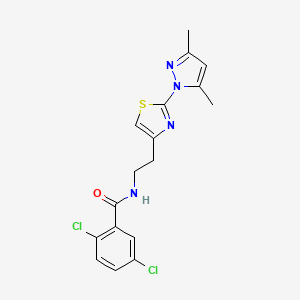

2,5-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide

Description

This compound is a benzamide derivative featuring a 2,5-dichloro-substituted aromatic ring and a thiazole-ethyl linker bearing a 3,5-dimethylpyrazole moiety. The dichloro groups enhance lipophilicity, while the pyrazole-thiazole system may contribute to binding specificity in biological systems .

Properties

IUPAC Name |

2,5-dichloro-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N4OS/c1-10-7-11(2)23(22-10)17-21-13(9-25-17)5-6-20-16(24)14-8-12(18)3-4-15(14)19/h3-4,7-9H,5-6H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHREPCJBZQZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Pyrazole Group: The pyrazole ring can be introduced via a cyclization reaction involving hydrazines and 1,3-diketones.

Formation of the Benzamide Core: The benzamide core is formed by reacting 2,5-dichlorobenzoyl chloride with an appropriate amine under basic conditions.

Final Coupling: The final step involves coupling the thiazole-pyrazole intermediate with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

Structural Features

The compound features:

- A benzamide core

- Two chlorine atoms at the 2 and 5 positions

- A thiazole ring attached to a pyrazole substituent

These structural characteristics contribute to its potential biological activities and interactions.

Medicinal Chemistry

The compound's structure suggests several applications in drug development:

- Anticancer Agents : Its ability to interact with specific enzymes and receptors makes it a candidate for targeting cancer pathways. Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, such as HT29 and MCF-7 .

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| 2,5-Dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide | Antitumor | HT29 | TBD |

| Similar Compound | Antitumor | MCF-7 | 6.14 |

Materials Science

The unique electronic properties of 2,5-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide suggest its use in:

- Organic Semiconductors : Its ability to form stable electronic states can be harnessed in the development of organic electronic devices.

Biological Research

This compound can serve as a biochemical probe:

- Pathway Studies : It can be utilized to study specific biochemical pathways due to its interaction with various biological targets. The thiazole and pyrazole rings enhance its binding capabilities through hydrogen bonding and π–π interactions .

Case Studies and Research Findings

- Anticancer Activity :

- Biological Mechanisms :

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to therapeutic effects or changes in biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is compared below with benzamide derivatives from the literature:

Table 1: Structural and Functional Comparison

- Substituent Effects: The 2,5-dichloro groups in the target compound increase electron-withdrawing effects and lipophilicity compared to the methoxy or hydroxy groups in Rip-B and Rip-D. This may enhance membrane permeability and metabolic stability .

Pharmacological and Physicochemical Properties

Table 2: Reported Properties

| Compound Name | Melting Point (°C) | Reported Activities | Notes |

|---|---|---|---|

| Target Compound | Not reported | Not specified | High lipophilicity (Cl, heterocycles) |

| Rip-B | 90 | Not specified | Moderate polarity (methoxy) |

| Rip-D | 96 | Not specified | Increased polarity (hydroxy) |

| Compound 55 | Not reported | Cancer, viral infections | Thioether for metabolic stability |

- Lipophilicity : The target compound’s dichloro and heterocyclic groups likely result in higher logP values than Rip-B/Rip-D, favoring blood-brain barrier penetration or protein binding.

- Bioactivity : While the target compound’s activity is unreported, structural analogs like Compound 55 are designed for anticancer or antiviral applications, implying that the thiazole-pyrazole motif may target kinases or viral proteases .

Structure-Activity Relationship (SAR) Insights

Biological Activity

2,5-Dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzamide core with dichloro substitutions and a thiazole ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of 2,5-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide is , with a molecular weight of 395.3 g/mol. The structure includes:

- Benzamide Core : Provides a scaffold for biological activity.

- Dichloro Substituents : May enhance binding affinity to biological targets.

- Thiazole and Pyrazole Rings : Known for their roles in various pharmacological activities.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The thiazole and pyrazole rings can form hydrogen bonds and π-π interactions, facilitating binding to active sites. This interaction can modulate the activity of the target proteins, leading to therapeutic effects.

Biological Activities

Research indicates that 2,5-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds containing thiazole and pyrazole moieties often exhibit significant antitumor properties. For instance, thiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances anticancer activity. The compound's IC50 values in different cancer cell lines are crucial for evaluating its efficacy.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2,5-Dichloro-N-(...) | A431 | < 1.98 |

| 2,5-Dichloro-N-(...) | HT29 | < 1.61 |

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. For example, certain thiazole-bearing compounds demonstrated effectiveness in reducing seizure activity in animal models. The SAR analysis suggests that modifications in the phenyl ring can significantly affect anticonvulsant potency.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives on Jurkat and HT29 cell lines. The results indicated that compounds with similar structural motifs to 2,5-dichloro-N-(...) showed promising anticancer activities with IC50 values comparable to standard drugs like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins, revealing crucial binding interactions that lead to their biological effects .

Q & A

Basic Question: What are the optimized synthetic routes for 2,5-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazides with substituted aldehydes or ketones, followed by coupling with thiazole intermediates. Key optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for cyclization steps to enhance reactivity .

- Reflux duration : Extending reflux time to 18 hours improves conversion rates, as seen in analogous triazole syntheses (65% yield) .

- Purification : Crystallization from ethanol-water mixtures reduces impurities, as demonstrated in related benzamide derivatives .

- Catalysis : Addition of glacial acetic acid (5 drops) accelerates Schiff base formation in condensation steps .

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the pyrazole and thiazole rings. For example, pyrazole methyl groups resonate at δ 2.49–2.63 ppm in DMSO-d6 .

- IR Spectroscopy : Identify carbonyl (C=O, ~1679–1605 cm) and thiazole C=N (1520–1480 cm) stretches .

- HPLC-PDA/MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the 3,5-dimethylpyrazole moiety in biological activity?

Methodological Answer:

- Analog synthesis : Replace the 3,5-dimethylpyrazole with other heterocycles (e.g., morpholine or isoxazole) and compare bioactivity .

- In vitro assays : Test analogs against kinase targets (e.g., EGFR or VEGFR) using fluorescence polarization assays. Measure IC values to correlate substituent effects with inhibitory potency .

- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between the pyrazole group and ATP-binding pockets .

Advanced Question: What experimental frameworks are recommended for assessing environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

Adopt a tiered approach inspired by Project INCHEMBIOL :

Physicochemical profiling : Determine logP (octanol-water partition coefficient) and hydrolysis rates using OECD Test Guideline 111.

Biotic/abiotic degradation : Conduct 28-day soil microcosm studies with LC-MS/MS monitoring to identify metabolites .

Ecotoxicology : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to evaluate acute/chronic toxicity .

Advanced Question: How should researchers resolve contradictions in reported biological activities (e.g., antileishmanial vs. anticancer effects)?

Methodological Answer:

- Dose-response validation : Re-test the compound in standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, RAW 264.7) to confirm activity thresholds .

- Target profiling : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions that may explain divergent effects .

- Meta-analysis : Compare solvent systems (DMSO vs. ethanol) and assay protocols (incubation time, serum concentration) across studies to identify confounding factors .

Advanced Question: What computational methods are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, CYP450 inhibition, and hERG channel liability .

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., dichlorobenzamide moiety) .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns GROMACS runs) to assess target selectivity against homologous proteins .

Advanced Question: How can this compound be integrated into a theoretical framework for kinase inhibition studies?

Methodological Answer:

- Hypothesis-driven design : Link the dichlorobenzamide scaffold to known kinase inhibitors (e.g., imatinib’s ATP-competitive binding) and test against tyrosine kinase panels .

- Pathway analysis : Use KEGG or Reactome to map putative targets (e.g., MAPK/ERK) and validate via Western blotting for phosphorylated proteins .

- Allosteric modulation : Explore non-ATP binding pockets using cryo-EM or X-ray crystallography (e.g., PDB deposition) .

Advanced Question: What long-term experimental designs are recommended for studying metabolite accumulation in environmental compartments?

Methodological Answer:

- Mesocosm studies : Simulate freshwater ecosystems with sediment/water partitioning over 12 months, using LC-HRMS to track parent compounds and metabolites .

- Bioaccumulation assays : Expose Danio rerio (zebrafish) to sublethal doses for 30 days, followed by GC-MS analysis of liver and gill tissues .

- Modeling : Apply fugacity-based models (EPI Suite) to predict regional contamination levels based on degradation half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.